{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol
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Description
Synthesis Analysis
The synthesis of molecules related to "{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol" often involves multi-step processes that include the formation of imidazo[1,2-a]pyridine and piperidine derivatives. For example, Shaabani et al. (2009) described the synthesis of bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines through a novel pseudo five-component condensation process, which could be relevant for synthesizing related compounds (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, like the one studied by Gumus et al. (2018), provides insights into the spatial arrangement and electronic distribution, critical for understanding the compound's reactivity and interaction with other molecules. The use of X-ray diffraction and spectroscopic methods, such as FT-IR, can elucidate these structural details (Gumus et al., 2018).
Scientific Research Applications
Novel Synthesis Methods
A study by Schwerkoske et al. presents a novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines, highlighting a method that avoids the use of isonitriles and subsequent de-protection strategies. This reaction, catalyzed by scandium triflate under microwave irradiation, represents a formal three-center-three-component multi-component reaction (J. Schwerkoske, T. Masquelin, T. Perun, & C. Hulme, 2005).
Functional Model for Catalytic Activity
Research by Duda et al. on iron(III) catecholate complexes provides insights into their reactivity, demonstrating efficient catalytic activity through the insertion of dioxygen. This study exemplifies the applications of such chemical structures in catalysis and environmental chemistry (M. Duda, M. Pascaly, & B. Krebs, 1997).
Extended π-Conjugated Systems
Shaabani et al. report the first-time synthesis of bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines as extended π-conjugated systems. This novel pseudo five-component condensation showcases the potential of these structures in developing materials with advanced optical properties (A. Shaabani, Ebrahim Soleimani, A. Maleki, & Jafar Moghimirad, 2009).
Optical Properties and Materials Science
Volpi et al. detail the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, emphasizing their optical properties and potential in creating luminescent materials. The study demonstrates the ability to tune quantum yields and create low-cost luminescent materials, highlighting applications in materials science and engineering (G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017).
Advanced Synthesis and Characterization
Aggarwal et al. developed a mild protocol for the regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, further confirmed through rigorous spectroscopy and crystallographic studies. This research underscores the importance of advanced synthetic methodologies and precise characterization in the development of novel compounds (R. Aggarwal, Gulshan Singh, D. Sanz, et al., 2016).
properties
IUPAC Name |
[1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-6-18(14-22)7-4-8-20(13-18)11-16-12-21-9-5-15(2)10-17(21)19-16/h5,9-10,12,22H,3-4,6-8,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIUAJNCTHQOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CC2=CN3C=CC(=CC3=N2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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